molecular formula C16H21NO3 B2978546 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2176124-64-2

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2978546
CAS No.: 2176124-64-2
M. Wt: 275.348
InChI Key: LTQNARQGPWQUTN-UHFFFAOYSA-N
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Description

4-methoxy-N-{7-oxaspiro[35]nonan-1-yl}benzamide is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a dihalide, under basic conditions.

    Introduction of the Benzamide Moiety: The benzamide group is introduced through an amide coupling reaction. This can be achieved by reacting the spirocyclic intermediate with 4-methoxybenzoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: 4-hydroxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide.

    Reduction: 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The spirocyclic structure imparts interesting physical properties, making it a candidate for use in advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The methoxy and benzamide groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}aniline: Similar structure but with an amine group instead of a benzamide.

    4-hydroxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

4-methoxy-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to its combination of a spirocyclic core with a methoxybenzamide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methoxy-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-19-13-4-2-12(3-5-13)15(18)17-14-6-7-16(14)8-10-20-11-9-16/h2-5,14H,6-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQNARQGPWQUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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